molecular formula C22H24Cl2N2O4 B1193859 Isrib CAS No. 1597403-47-8

Isrib

货号 B1193859
CAS 编号: 1597403-47-8
分子量: 451.344
InChI 键: HJGMCDHQPXTGAV-IYARVYRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ISRIB is a potent inhibitor of the Integrated Stress Response (ISR), designed to reverse the effects of eIF2α phosphorylation, thereby restoring protein synthesis under stress conditions. It has been demonstrated to enhance cognition and mitigate cognitive decline in various models of brain injury. The mechanism of action involves targeting eIF2B, acting as a molecular staple to promote the assembly of a fully active eIF2B decamer, crucial for its role in translation initiation and memory enhancement (Anand & Walter, 2020).

Synthesis Analysis

The synthesis of this compound, while not detailed in available literature, likely involves complex organic synthesis techniques to create its unique structure that allows it to act as a molecular staple. This involves strategic planning to ensure the molecule can effectively bind to eIF2B and exert its pharmacological effects.

Molecular Structure Analysis

This compound's molecular structure enables it to bind specifically to the interface between β and δ subunits within the eIF2B complex. This binding is crucial for its function as it stabilizes the eIF2B decamer, facilitating translation and cognitive functions without affecting other cellular processes. Detailed atomic structures of this compound bound to human eIF2B have been elucidated using techniques like cryo-electron microscopy, providing insights into its precise mechanism of action (Zyryanova et al., 2018).

科学研究应用

  1. 阿尔茨海默病研究:Johnson和Kang(2016)调查了ISRIB在阿尔茨海默病小鼠模型中逆转学习和记忆缺陷的潜力。他们发现this compound在这个模型中并未显著挽救空间学习和记忆缺陷,表明其在某些神经退行性疾病背景下的有效性可能受到限制(Johnson & Kang, 2016)

  2. 对翻译和应激颗粒组装的影响:Sidrauski等人(2015)确定了this compound作为整合性应激反应(ISR)的强效抑制剂,使细胞对eIF2α磷酸化的影响产生抵抗力。这项研究突出了this compound在逆转由eIF2α磷酸化诱导的翻译效应和解除应激颗粒的能力,这可能有助于治疗神经退行性疾病(Sidrauski et al., 2015)

  3. 增强认知作用的机制:Anand和Walter(2020)提供了关于this compound的结构见解,展示了它如何通过靶向eIF2B逆转eIF2磷酸化的效应并恢复翻译。他们的研究还突出了this compound在增强认知和应对因脑损伤导致的认知衰退方面的潜力(Anand & Walter, 2020)

  4. 记忆增强药物靶点的识别:Sekine等人(2015)报告说this compound增强了eIF2B的活性,这是一种鸟苷核苷酸交换因子,独立于eIF2α磷酸化。这一发现将this compound标记为治疗记忆障碍的潜在药物(Sekine et al., 2015)

  5. 在认知记忆中的作用:Sidrauski等人(2013)发现this compound逆转了eIF2α磷酸化的效应并增强了认知记忆过程。这项研究强调了ISR在记忆巩固中的作用以及this compound作为认知障碍治疗药物的潜力(Sidrauski et al., 2013)

  6. This compound在神经退行性疾病中的应用:Wong等人(2018)的研究表明this compound稳定了与消失性白质病(VWMD)相关的突变eIF2B复合物,暗示了其在神经退行性疾病中的治疗潜力(Wong et al., 2018)

  7. 逆转年龄相关记忆衰退:Krukowski等人(2020)表明this compound治疗逆转了老年小鼠的年龄相关空间记忆缺陷,并改善了工作记忆,突显了其对抗年龄相关认知衰退的潜力(Krukowski et al., 2020)

安全和危害

The safety of ISRIB in humans is currently unknown, though there may be toxicity in certain animal models . In an Alzheimer’s animal model, a dose of this compound too high (5mg/kg) caused excessive mortality and the dose had to be lowered .

未来方向

ISRIB has shown potential in the eradication of leukemic cells resistant to tyrosine kinase inhibitors (TKIs) and suggests potential clinical benefits for leukemia patients with TKI resistance related to RAS/RAF/MAPK or STAT5 signaling . Personalized treatment based on the genetic selection of patients carrying mutations that cause overactivation of the targeted pathways and therefore make their sensitivity to such treatment probable should be considered as a possible future direction in leukemia treatment .

属性

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMCDHQPXTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045380
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1597403-47-8
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary target of the small molecule ISRIB?

A1: this compound specifically targets eukaryotic initiation factor 2B (eIF2B) [, , , ].

Q2: How does this compound interact with its target, eIF2B?

A2: this compound binds to a deep cleft at the interface between the β and δ subunits of the eIF2B decamer [, , , ]. This interaction promotes the assembly of two eIF2B tetramer subcomplexes into the active decameric form, acting as a “molecular staple” [, ].

Q3: What is the integrated stress response (ISR) and how does this compound affect it?

A3: The ISR is a cellular signaling pathway activated by various stresses, including unfolded proteins, viral infection, and amino acid starvation [, , , ]. A key event in ISR activation is the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine nucleotide exchange factor (GEF) required for active eIF2. This compound antagonizes the ISR by activating eIF2B, even in the presence of phosphorylated eIF2α (eIF2α-P) [, , , ].

Q4: Does this compound affect the phosphorylation state of eIF2α?

A4: No, this compound does not directly prevent eIF2α phosphorylation. Instead, it acts downstream of this event by modulating eIF2B activity [, ].

Q5: How does this compound impact translation during ISR activation?

A5: this compound reverses the global translation attenuation typically observed during ISR activation. It achieves this by enhancing the GEF activity of eIF2B, allowing translation to proceed even in the presence of eIF2α-P [, , , ].

Q6: How does this compound affect stress granule (SG) dynamics?

A6: this compound effectively blocks the formation of stress granules, which are cytoplasmic aggregates of stalled translation pre-initiation complexes that assemble upon eIF2α phosphorylation []. Remarkably, this compound can also induce the rapid disassembly of pre-formed SGs, promoting the liberation of sequestered mRNAs back into the actively translating pool [].

Q7: What is the molecular formula and weight of this compound?

A7: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. Further investigation into the primary literature cited in these abstracts is necessary for this information.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided research abstracts do not offer details on the spectroscopic characteristics of this compound. A comprehensive understanding of this compound's spectroscopic properties would necessitate exploring the original research articles referenced within the abstracts.

Q9: Are there any known strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A9: The research abstracts don't delve into specific formulation strategies for this compound. Investigations into optimizing its delivery and bioavailability likely constitute an active area of research, potentially addressed in the full-length publications referenced in these abstracts.

Q10: How do structural modifications of this compound affect its activity and potency?

A11: Structure-activity relationship (SAR) studies have shown that even minor modifications to the this compound molecule can significantly impact its activity []. For example, stereospecific addition of a methyl group abolishes this compound's activity, while specific mutations within the eIF2B binding pocket can restore activity to these modified analogs [, ]. These findings highlight the importance of specific interactions between this compound and its eIF2B target for its biological activity.

Q11: Has this compound been tested in preclinical models of disease?

A12: Yes, this compound has demonstrated efficacy in various preclinical models, including those for traumatic brain injury (TBI) [, , ], Alzheimer's disease [, ], pulmonary fibrosis [, , ], and Fragile X syndrome []. In these models, this compound improved cognitive function, reduced disease severity, and/or ameliorated molecular and cellular deficits.

Q12: Are there any specific strategies for delivering this compound to the brain or other target tissues?

A12: The research abstracts primarily focus on systemic this compound administration. Further research is necessary to explore targeted delivery strategies that could enhance its efficacy and potentially mitigate off-target effects.

Q13: Are there any known biomarkers for monitoring this compound’s activity or predicting its efficacy?

A15: While the provided abstracts don't explicitly discuss biomarkers for this compound, several studies used ATF4 expression levels as an indicator of ISR activation and this compound’s inhibitory effect [, , , , , , ]. Identifying and validating additional biomarkers could be valuable for monitoring treatment response and predicting therapeutic outcomes.

Q14: What research tools and resources are available for studying this compound and the ISR pathway?

A14: Researchers utilize a wide array of tools to investigate this compound and the ISR, encompassing:

  • Cell-based assays: These assays are used to assess this compound’s impact on cell viability, stress granule formation, and protein synthesis rates [, , , , , , , ].
  • Animal models: Rodent models, particularly mice, are essential for studying this compound’s efficacy in various disease contexts, including TBI, Alzheimer’s disease, and pulmonary fibrosis [, , , , , , , , , ].
  • Molecular biology techniques: These methods, including Western blotting, PCR, and gene editing (CRISPR-Cas9), enable the examination of this compound’s effects on protein expression, gene regulation, and the introduction of specific mutations to study structure-function relationships [, , , , , , , , , , , , ].
  • Imaging techniques: Confocal and two-photon microscopy allow for the visualization of this compound’s effects on cellular structures like stress granules and dendritic spines [, ].
  • Electrophysiology: This technique helps assess this compound’s impact on neuronal excitability and synaptic plasticity [, ].
  • Proteomics and transcriptomics: These large-scale approaches provide insights into the global changes in protein and gene expression induced by this compound and the ISR [, , ].

Q15: When was this compound discovered and what were the key milestones in its development?

A17: this compound emerged from a cell-based screen for inhibitors of PERK signaling, a key kinase involved in the ISR []. Early studies demonstrated its potent ability to reverse the effects of eIF2α phosphorylation and enhance long-term memory in rodents []. Subsequent research identified eIF2B as its direct target and elucidated its mechanism of action as an eIF2B activator [, ]. Structural studies using cryo-electron microscopy (cryo-EM) provided detailed insights into the this compound binding site on eIF2B and its role in promoting eIF2B assembly [, , , ]. This compound's therapeutic potential has been further explored in preclinical models of various neurological and non-neurological disorders [, , , , , , , , , ].

Q16: What are some of the cross-disciplinary applications of this compound research?

A16: Research on this compound and the ISR transcends traditional disciplinary boundaries, involving collaborations across:

  • Neuroscience: Understanding the role of this compound in synaptic plasticity, memory formation, and neurodegenerative diseases [, , , , , , , , ].
  • Cell biology: Investigating the mechanisms of ISR activation, stress granule dynamics, and translational control [, , , , ].
  • Immunology: Exploring the role of the ISR in immune responses and inflammatory diseases [, , , ].
  • Structural biology: Utilizing cryo-EM to determine the structure of eIF2B and visualize this compound binding [, , , ].
  • Medicinal chemistry: Designing and synthesizing novel this compound analogs with improved potency, selectivity, and pharmacological properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。